4-N-(1H-indazol-6-yl)-2-N-[3-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-5-methylpyrimidine-2,4-diamine
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Overview
Description
CYY292 is a novel small molecule inhibitor specifically designed to target the fibroblast growth factor receptor 1 (FGFR1). This compound has shown significant potential in suppressing tumor progression, invasion, and metastasis, particularly in glioblastoma, a highly malignant brain tumor .
Preparation Methods
The synthesis of CYY292 involves a series of chemical reactions designed to optimize its inhibitory effect on FGFR1. The synthetic route includes the preparation of intermediate compounds, followed by the final coupling reaction to form CYY292. The reaction conditions typically involve the use of specific reagents and catalysts to ensure high yield and purity . Industrial production methods for CYY292 would likely involve scaling up these laboratory procedures while maintaining stringent quality control measures to ensure consistency and efficacy.
Chemical Reactions Analysis
CYY292 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from CYY292, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from CYY292, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group in CYY292 with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CYY292 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of FGFR1 and its downstream signaling pathways.
Biology: Employed in cellular and molecular biology research to investigate the role of FGFR1 in cell proliferation, migration, and differentiation.
Medicine: Explored as a potential therapeutic agent for treating glioblastoma and other cancers by inhibiting FGFR1-mediated signaling pathways.
Industry: Potentially used in the development of new cancer therapies and diagnostic tools
Mechanism of Action
CYY292 exerts its effects by specifically targeting FGFR1 and inhibiting its activity. This inhibition disrupts the FGFR1/AKT/Snail signaling pathway, leading to reduced cell proliferation, epithelial-mesenchymal transition, stemness, invasion, and migration in glioblastoma cells. The compound binds to the conserved Ser777 residue of FGFR1, preventing its phosphorylation and subsequent activation of downstream signaling pathways .
Comparison with Similar Compounds
CYY292 is compared with other FGFR1 inhibitors such as AZD4547 and PD173074. While all these compounds target FGFR1, CYY292 has shown superior efficacy in inhibiting tumor growth and improving survival in glioblastoma models. The unique binding affinity of CYY292 for the Ser777 residue of FGFR1 distinguishes it from other inhibitors, making it a promising candidate for further development .
Similar compounds include:
- AZD4547
- PD173074
- BGJ398
These compounds share similar mechanisms of action but differ in their binding affinities, specificities, and overall efficacy .
Properties
Molecular Formula |
C24H28N8O |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
4-N-(1H-indazol-6-yl)-2-N-[3-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-5-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C24H28N8O/c1-16-14-25-24(29-23(16)27-18-5-4-17-15-26-30-20(17)12-18)28-19-6-7-21(22(13-19)33-3)32-10-8-31(2)9-11-32/h4-7,12-15H,8-11H2,1-3H3,(H,26,30)(H2,25,27,28,29) |
InChI Key |
PCQOIBJOKXSDEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1NC2=CC3=C(C=C2)C=NN3)NC4=CC(=C(C=C4)N5CCN(CC5)C)OC |
Origin of Product |
United States |
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